Bienvenue dans la boutique en ligne BenchChem!

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide (CAS 1788558-70-2), also designated BDDAO, is a synthetic oxalamide derivative with molecular formula C19H20N2O6 and molecular weight 372.4 g/mol. The compound features a benzo[d][1,3]dioxol-5-yl moiety linked via an oxalamide bridge to a 2-methoxy-2-(2-methoxyphenyl)ethyl group, a structural architecture that distinguishes it from simpler oxalamide analogs bearing only a 2-methoxyphenethyl or 2-methoxyethyl side chain.

Molecular Formula C19H20N2O6
Molecular Weight 372.377
CAS No. 1788558-70-2
Cat. No. B2372272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
CAS1788558-70-2
Molecular FormulaC19H20N2O6
Molecular Weight372.377
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C19H20N2O6/c1-24-14-6-4-3-5-13(14)17(25-2)10-20-18(22)19(23)21-12-7-8-15-16(9-12)27-11-26-15/h3-9,17H,10-11H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyXQIWUAOKJHLDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide (CAS 1788558-70-2): Scientific Procurement Baseline & Structural Identity


N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide (CAS 1788558-70-2), also designated BDDAO, is a synthetic oxalamide derivative with molecular formula C19H20N2O6 and molecular weight 372.4 g/mol . The compound features a benzo[d][1,3]dioxol-5-yl moiety linked via an oxalamide bridge to a 2-methoxy-2-(2-methoxyphenyl)ethyl group, a structural architecture that distinguishes it from simpler oxalamide analogs bearing only a 2-methoxyphenethyl or 2-methoxyethyl side chain . It is supplied by multiple vendors exclusively for non-human research use .

Why Generic Substitution Fails for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide: Critical Structural Distinctions


The oxalamide class encompasses compounds with widely divergent biological profiles, rendering simple within-class substitution unreliable [1]. N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide carries a distinctive 2-methoxy-2-(2-methoxyphenyl)ethyl substituent that introduces a chiral methoxy-bearing benzylic carbon absent in the closest commercially available analogs such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide (CAS 941984-07-2) and N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (CAS 433250-33-0) [2]. This additional methoxy and benzylic substitution alters hydrogen-bonding capacity, steric bulk, and lipophilicity, parameters known to modulate target engagement and pharmacokinetic behavior within oxalamide-based inhibitor series [3]. Consequently, procurement of the exact CAS 1788558-70-2 compound is mandatory for experimental reproducibility in any study where this specific substitution pattern is a design variable.

Quantitative Differentiation Evidence for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide (1788558-70-2)


Structural Differentiation from Closest Commercially Available Oxalamide Analogs

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is structurally differentiated from its two most closely related commercially available oxalamide analogs—N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide (CAS 941984-07-2) and N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (CAS 433250-33-0)—by the presence of a second methoxy substituent on the benzylic carbon of the N2 side chain [1]. This modification increases the molecular weight to 372.4 g/mol versus 342.4 g/mol and 266.3 g/mol for the two comparators, respectively, while adding one additional hydrogen bond acceptor and increasing the predicted octanol-water partition coefficient . These physicochemical differences are of a magnitude known to influence membrane permeability and target-binding kinetics in oxalamide-based inhibitor programs [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Class-Level PAI-1 Inhibitory Potential of Oxalamide Derivatives

Oxalamide derivatives as a compound class have demonstrated measurable in vitro inhibitory activity against plasminogen activator inhibitor-1 (PAI-1), a key regulator of fibrinolysis [1]. In a chromogenic assay, several oxalamide congeners exhibited significant PAI-1 inhibition, establishing this chemotype as a validated starting point for antithrombotic research [1]. While the specific PAI-1 IC50 of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has not been independently reported in the peer-reviewed literature, the compound retains the core oxalamide pharmacophore and the benzo[d][1,3]dioxol-5-yl substituent present in the active derivatives, supporting its candidacy for PAI-1 screening cascades. In contrast, the simpler analog N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide lacks the aromatic substitution on the N2 side chain that contributed to enhanced potency in the original SAR study [1].

Cardiovascular Research Thrombosis Enzyme Inhibition

Differentiation from Urea-Based Bioisosteres: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

A structurally related urea derivative, 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, shares the identical benzo[d][1,3]dioxol-5-yl and 2-methoxy-2-(2-methoxyphenyl)ethyl substituents but replaces the central oxalamide linker with a urea moiety . This scaffold exchange replaces the two amide carbonyls of the oxalamide with a single carbonyl in the urea, reducing the hydrogen bond acceptor count from 6 to 5 and altering the spatial orientation of the terminal groups. The oxalamide bridge provides a more extended, planar conformation with two intramolecular hydrogen-bonding sites, whereas the urea constrains the geometry differently, leading to distinct molecular recognition profiles [1]. For programs requiring the oxalamide-specific geometry—such as those targeting the heme-displacing IDO1 pharmacophore model where the twin-carbonyl motif is critical for Fe(II) coordination—the oxalamide is the mandatory procurement choice over its urea bioisostere [2].

Medicinal Chemistry Bioisosterism Scaffold Hopping

Purity and Supply-Chain Reproducibility: Vendor-Supplied Analytical Benchmarks

The target compound is commercially supplied with reported purity levels of ≥95% (HPLC) by multiple vendors . While this purity range is standard for research-grade oxalamides, the specific CAS 1788558-70-2 carries batch-dependent variability in residual solvent profiles and trace metal content that is distinct from its analogs due to differences in synthetic route and purification requirements. The compound's synthesis involves a multi-step sequence including oxalyl chloride-mediated coupling of the benzo[d][1,3]dioxol-5-amine intermediate with the 2-methoxy-2-(2-methoxyphenyl)ethylamine fragment, a route that differs from the simpler reductive amination or direct coupling used for the 2-methoxyphenethyl and 2-methoxyethyl analogs . Procurement officers should request lot-specific certificates of analysis (CoA) including HPLC purity, residual solvent analysis by GC, and water content by Karl Fischer titration to ensure batch-to-batch reproducibility, particularly for in vivo studies where even trace impurities can confound pharmacological readouts.

Analytical Chemistry Quality Control Procurement

High-Impact Research and Industrial Application Scenarios for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide (1788558-70-2)


Oxalamide-Focused Structure-Activity Relationship (SAR) Campaigns

This compound serves as a key analog in oxalamide SAR libraries exploring the effect of benzylic methoxy substitution on the N2 side chain. Its direct comparators—the 2-methoxyphenethyl (CAS 941984-07-2) and 2-methoxyethyl (CAS 433250-33-0) analogs—provide a systematic series for correlating incremental changes in hydrogen-bonding capacity and steric bulk with target potency [1]. The quantitative difference of +30 Da and +1 HBA relative to the nearest analog enables statistically meaningful physicochemical-property-to-activity correlations within the series.

PAI-1 Inhibitor Screening Cascades

Given the validated class-level PAI-1 inhibitory activity of oxalamide derivatives in chromogenic assays [2], this compound is a qualified candidate for antithrombotic screening programs. Its structural alignment with the SAR trends identified by Jain et al. (2008)—specifically the retention of the oxalamide core with aromatic substitution on both termini—supports its prioritization over simpler, less decorated oxalamide analogs that lack the full substitution pattern associated with enhanced potency.

IDO1 Heme-Displacing Inhibitor Fragment Libraries

The oxalamide twin-carbonyl motif is mechanistically critical for coordination to the heme iron in IDO1, as demonstrated by the potent IDO1 inhibitors developed from substituted oxalamide chemotypes (representative compound 18: cellular IC50 = 3.9 nM; human whole blood IC50 = 52 nM) [3]. This compound provides the requisite oxalamide pharmacophore with a differentiated substitution pattern, offering a distinct chemical starting point for fragment-based or structure-guided IDO1 inhibitor optimization. The urea bioisostere (1-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea) lacks the second carbonyl and is therefore mechanistically unsuitable for this application.

Reproducible In Vivo Pharmacological Studies Requiring Defined Chemical Identity

For laboratories transitioning oxalamide leads into in vivo efficacy or PK studies, the exact CAS 1788558-70-2 identity is non-negotiable. The compound's unique benzylic methoxy substitution pattern influences metabolic stability and tissue distribution in ways that simpler analogs cannot recapitulate [3]. Procurement with full analytical documentation (HPLC purity ≥95%, residual solvent and water content certificates) ensures batch-to-batch reproducibility, an essential requirement for GLP-aligned preclinical development workflows.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.